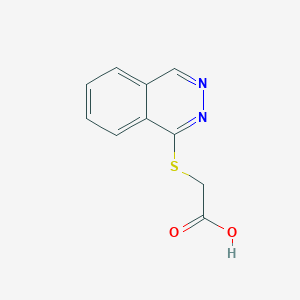
IDO-IN-18
概要
説明
IDO-IN-18は、インドールアミン2,3-ジオキシゲナーゼ阻害剤として知られる化学化合物です。主に、トリプトファンの代謝において重要な役割を果たすインドールアミン2,3-ジオキシゲナーゼ酵素を阻害する能力のために、科学研究で使用されています。 この酵素は、免疫応答の調節やがんの進行など、さまざまな生物学的プロセスに関与しています .
準備方法
合成経路と反応条件
IDO-IN-18の合成は、インドール構造のコアを調製することから始まるいくつかの段階を伴います。合成経路には、通常、次の段階が含まれます。
インドールコアの形成: インドールコアは、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応するフィッシャーインドール合成反応によって合成されます。
官能基化: 次に、インドールコアは、所望の化学的特性を実現するために、さまざまな置換基で官能基化されます。これには、ハロゲン化、ニトロ化、またはアルキル化などの反応が含まれる場合があります。
最終的なアセンブリ: 最後の段階では、官能基化されたインドールを他の化学基と結合させてthis compoundを形成します。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、連続フローリアクター、自動合成プラットフォーム、および高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれ、高純度と収率が保証されます .
化学反応の分析
反応の種類
IDO-IN-18は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは酸化されてさまざまな酸化状態を形成することができ、これはその生物学的活性を変化させる可能性があります。
還元: 還元反応は、this compoundの官能基を修飾し、その阻害特性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が頻繁に使用されます。
置換: ハロゲン化は、N-ブロモスクシンイミド(NBS)などの試薬を使用して達成できますが、アルキル化には塩基性条件下でハロゲン化アルキルが関与する可能性があります
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化された誘導体をもたらす可能性があり、置換反応はハロゲン化またはアルキル化されたthis compoundの類似体をもたらす可能性があります .
科学研究の応用
This compoundは、次のような幅広い科学研究の応用があります。
がん研究: this compoundは、インドールアミン2,3-ジオキシゲナーゼのがんの進行と免疫逃避における役割を研究するために使用されます。 .
免疫学: この化合物は、特に自己免疫疾患や慢性炎症の文脈における免疫応答の調節を調査するために使用されます
神経科学: This compoundは、トリプトファンの代謝が疾患の進行に役割を果たす神経変性疾患の研究に使用されます
創薬: これは、インドールアミン2,3-ジオキシゲナーゼを標的とする新しい薬剤を開発するためのリード化合物として役立ち、がんや免疫関連疾患に潜在的な治療的応用があります
科学的研究の応用
IDO-IN-18 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of indoleamine 2,3-dioxygenase in cancer progression and immune evasion. .
Immunology: The compound is used to investigate the regulation of immune responses, particularly in the context of autoimmune diseases and chronic inflammation
Neuroscience: This compound is employed in research on neurodegenerative diseases, where tryptophan metabolism plays a role in disease progression
Drug Development: It serves as a lead compound for developing new drugs targeting indoleamine 2,3-dioxygenase, with potential therapeutic applications in cancer and immune-related disorders
作用機序
IDO-IN-18は、インドールアミン2,3-ジオキシゲナーゼ酵素を阻害することでその効果を発揮します。この酵素は、トリプトファンのキヌレニンへの分解における最初の段階を触媒します。この酵素を阻害することにより、this compoundはキヌレニンやその他の免疫応答を抑制することが知られている下流代謝物の産生を減少させます。 この阻害は、T細胞やナチュラルキラー細胞などの免疫細胞の活性を高め、抗腫瘍免疫を促進する可能性があります .
類似の化合物との比較
類似の化合物
インドキモド: がん研究で使用されるもう1つのインドールアミン2,3-ジオキシゲナーゼ阻害剤。
エパカドスタット: 現在、がん治療の臨床試験中の、強力で選択的なインドールアミン2,3-ジオキシゲナーゼ阻害剤。
独自性
This compoundは、他のインドールアミン2,3-ジオキシゲナーゼ阻害剤とは異なる薬物動態的および薬力学的特性を提供する、その特定の化学構造で独自です。 その独自の構造により、酵素の活性部位との特定の相互作用が可能になり、効果的な阻害と潜在的な治療効果につながります .
類似化合物との比較
Similar Compounds
Indoximod: Another indoleamine 2,3-dioxygenase inhibitor used in cancer research.
Epacadostat: A potent and selective inhibitor of indoleamine 2,3-dioxygenase, currently in clinical trials for cancer therapy.
Navoximod: An indoleamine 2,3-dioxygenase inhibitor with a different chemical structure but similar biological activity.
Uniqueness
IDO-IN-18 is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other indoleamine 2,3-dioxygenase inhibitors. Its unique structure allows for specific interactions with the enzyme’s active site, leading to effective inhibition and potential therapeutic benefits .
特性
IUPAC Name |
2-phthalazin-1-ylsulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)6-15-10-8-4-2-1-3-7(8)5-11-12-10/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALYUVYEAVDKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


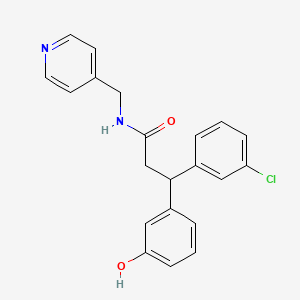
![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine](/img/structure/B3858994.png)
![5-[(2-methylphenyl)sulfonyl]-2-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3859003.png)
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B3859013.png)
![6-bromo-3-[3-(3-nitrophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3859020.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine](/img/structure/B3859027.png)
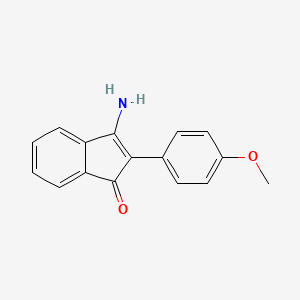
![4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone](/img/structure/B3859041.png)
![3,3'-(1,4-phenylene)bis[1-(4-methoxyphenyl)-2-propen-1-one]](/img/structure/B3859051.png)
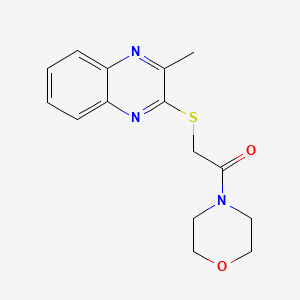
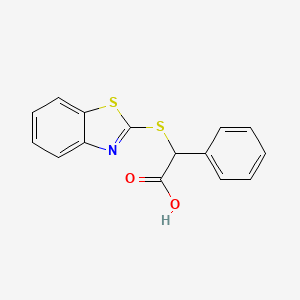
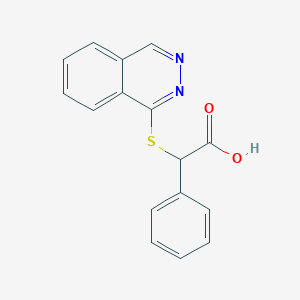
![2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B3859082.png)
![8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE](/img/structure/B3859083.png)
